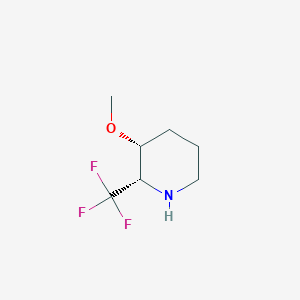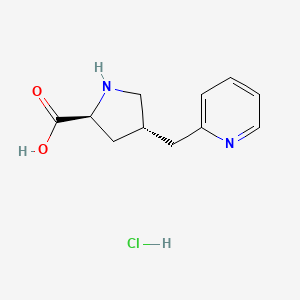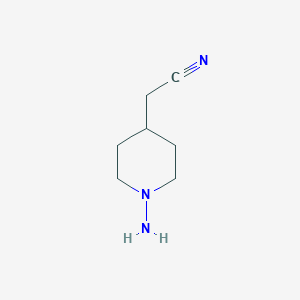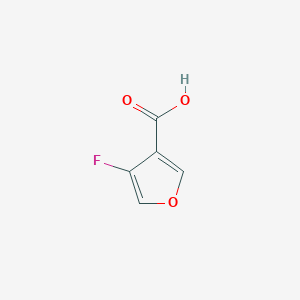
2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as kinase inhibitors. This compound is of interest due to its potential biological activities and its role in modulating protein kinase enzymatic activity, which is crucial for various cellular processes such as proliferation, differentiation, and programmed cell death .
Vorbereitungsmethoden
The synthesis of 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.
Functionalization: The hydroxyethyl and neopentyl groups are introduced through further substitution reactions, often involving alkyl halides and appropriate bases.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halides or other leaving groups can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which can be used in the treatment of various cancers and other diseases involving abnormal kinase activity.
Biological Research: The compound is used to study cellular processes such as proliferation, differentiation, and apoptosis, providing insights into the molecular mechanisms underlying these processes.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol involves the inhibition of protein kinases. Protein kinases are enzymes that phosphorylate specific amino acids in proteins, regulating their activity. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, differentiation, and survival. The molecular targets include kinases such as c-Met, KDF, c-Kit, flt-3, and flt-4, which are implicated in various diseases .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol include other quinoline derivatives and kinase inhibitors. Some of these compounds are:
Quinazoline Derivatives: These compounds also inhibit protein kinases and are used in similar applications.
Other Piperazine-Containing Compounds: These compounds may have similar biological activities due to the presence of the piperazine ring.
Kinase Inhibitors: Compounds like imatinib and erlotinib, which target specific kinases, can be compared to this compound in terms of their mechanism of action and therapeutic applications.
Eigenschaften
Molekularformel |
C21H31N3O2 |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
2-[[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H31N3O2/c1-21(2,3)15-24-10-9-23(14-17(24)8-11-25)13-16-12-20(26)18-6-4-5-7-19(18)22-16/h4-7,12,17,25H,8-11,13-15H2,1-3H3,(H,22,26) |
InChI-Schlüssel |
WMHDCRWFBUKCAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=CC(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
![11-Methyl-5H-benzo[B]carbazole](/img/structure/B12955089.png)


![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)





